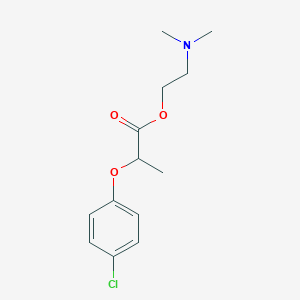
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester, also known as Clofibric acid, is a chemical compound that has been extensively studied in the scientific community. It is a synthetic compound that belongs to the class of fibric acids, which are commonly used as lipid-lowering agents. Clofibric acid has been widely used in scientific research for its ability to modulate various biological processes, and its mechanism of action has been extensively studied.
Mecanismo De Acción
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid exerts its biological effects by binding to PPARs, which are nuclear receptors that play a key role in lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid binds to PPARs and activates their transcriptional activity, leading to the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation. This mechanism of action has been extensively studied and is well understood.
Efectos Bioquímicos Y Fisiológicos
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have a variety of biochemical and physiological effects. It has been shown to lower plasma triglyceride levels and increase plasma high-density lipoprotein (HDL) levels in animal models and humans. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has also been shown to reduce inflammation and cell proliferation in various cell types. These effects are mediated by the activation of PPARs and the upregulation of genes involved in lipid metabolism, inflammation, and cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of PPARs in lipid metabolism, inflammation, and cell proliferation. It is also relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. However, there are some limitations to its use. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been shown to have off-target effects on other nuclear receptors, which can complicate data interpretation. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid. One area of interest is the development of more selective PPAR agonists that do not have off-target effects on other nuclear receptors. Another area of interest is the development of more water-soluble analogs of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid that can be used in a wider range of experiments. Additionally, further research is needed to fully understand the role of PPARs in lipid metabolism, inflammation, and cell proliferation, and how 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid and other PPAR agonists can be used to modulate these processes.
Métodos De Síntesis
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid can be synthesized using a variety of methods, including the reaction of p-chlorophenol with chloroacetic acid, followed by esterification with dimethylaminoethanol. Another method involves the reaction of 2-bromo-2-methylpropionic acid with p-chlorophenol, followed by esterification with dimethylaminoethanol. These methods have been extensively studied and optimized for the synthesis of 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid.
Aplicaciones Científicas De Investigación
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been extensively studied for its application in scientific research. It has been shown to modulate various biological processes, including lipid metabolism, inflammation, and cell proliferation. 2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester acid has been used as a tool to study the role of peroxisome proliferator-activated receptors (PPARs) in lipid metabolism. It has also been used to study the effects of PPARs on inflammation and cell proliferation.
Propiedades
Número CAS |
15485-48-0 |
|---|---|
Nombre del producto |
2-(p-Chlorophenoxy)propionic acid dimethylaminoethyl ester |
Fórmula molecular |
C13H18ClNO3 |
Peso molecular |
271.74 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethyl 2-(4-chlorophenoxy)propanoate |
InChI |
InChI=1S/C13H18ClNO3/c1-10(13(16)17-9-8-15(2)3)18-12-6-4-11(14)5-7-12/h4-7,10H,8-9H2,1-3H3 |
Clave InChI |
WXPANMBBQDIBJJ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
SMILES canónico |
CC(C(=O)OCCN(C)C)OC1=CC=C(C=C1)Cl |
Sinónimos |
2-(p-Chlorophenoxy)propionic acid 2-(dimethylamino)ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



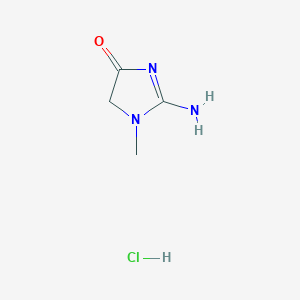
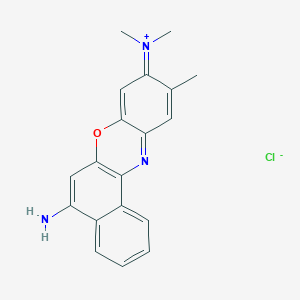
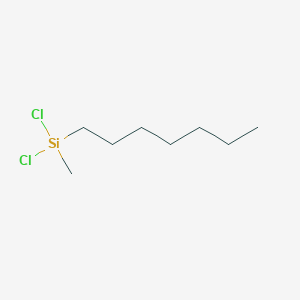
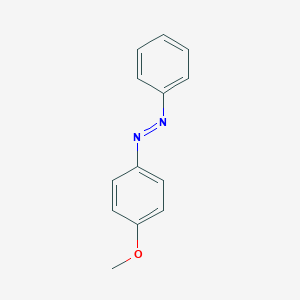

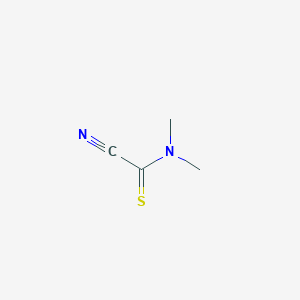
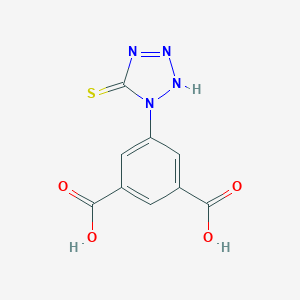
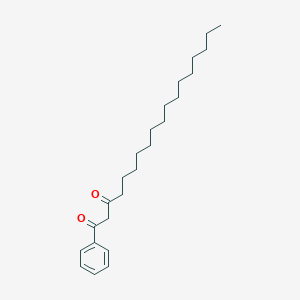
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

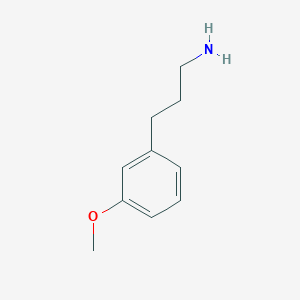
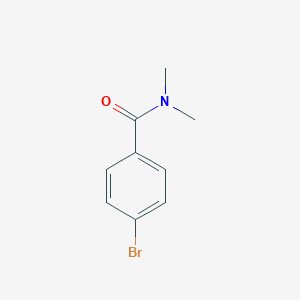
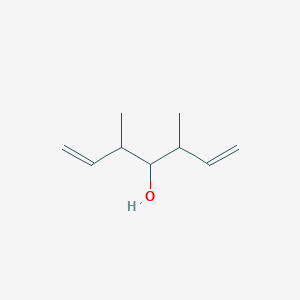
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)